3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one is a chemical compound characterized by its unique oxazolidinone structure and the presence of a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly for its antimicrobial properties and as a building block for synthesizing more complex molecules.
The compound is synthesized through various chemical reactions, with one common method involving the reaction of 3-(trifluoromethyl)aniline with ethyl chloroformate, leading to the formation of the oxazolidinone ring. This synthesis method is notable for its efficiency and ability to produce high yields under controlled conditions.
3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen. This class is known for its diverse biological activities, particularly in the field of antibiotics and other therapeutic agents .
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one typically involves:
The synthesis can be summarized in the following steps:
The molecular structure of 3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one consists of:
The molecular formula for this compound is C₁₃H₈F₃N₁O₂, with a molecular weight of approximately 275.19 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, including increased lipophilicity .
3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one can participate in various chemical reactions:
The mechanism of action for 3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one involves its interaction with biological targets:
3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one has several applications:
This compound exemplifies the versatility of oxazolidinones in both synthetic and medicinal chemistry contexts, highlighting its relevance in ongoing research and development efforts within these fields.
Oxazolidinones represent a distinct class of synthetic antimicrobial agents characterized by a five-membered heterocyclic core structure containing both nitrogen and oxygen atoms. This scaffold has emerged as a versatile platform in medicinal chemistry due to its unique mechanism of action against resistant pathogens and its capacity for structural diversification. The pharmacophoric requirements for antibacterial activity center on the (S)-configuration at the C5 position, an acylaminomethyl group attached to C5, and an aryl substituent (typically N-aryl) on the oxazolidinone ring. These structural elements enable target binding while allowing strategic modifications to optimize pharmacokinetic and pharmacodynamic properties [1] [10].
The journey of oxazolidinones began in the 1940s-1950s with furazolidone and cycloserine, compounds exhibiting limited antibacterial utility. A transformative breakthrough occurred in the 1980s when DuPont researchers discovered that N-aryl oxazolidinones possessed potent Gram-positive activity. This led to DuP-105 and DuP-721 as clinical candidates, though development was halted due to toxicity concerns. The modern era commenced with Pharmacia & Upjohn's systematic optimization campaign, culminating in linezolid—the first FDA-approved oxazolidinone (2000) targeting multidrug-resistant Gram-positive pathogens [1] [2]. Linezolid's success against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA) validated the scaffold's clinical value and spurred development of second-generation agents like tedizolid (2014) with improved potency and dosing profiles [1] [7]. Current research focuses on overcoming linezolid resistance (e.g., via cfr methyltransferase genes) and expanding spectra to include mycobacterial infections, with candidates like delpazolid, sutezolid, and TBI-223 in clinical trials for multidrug-resistant tuberculosis (MDR-TB) [1] [10].
Table 1: Evolution of Key Oxazolidinone Antibiotics [1] [7] [10]
Compound | Development Timeline | Key Structural Features | Clinical Significance |
---|---|---|---|
Furazolidone | 1940s | Nitrofuran-linked 2-oxazolidinone | Early antibacterial; limited use |
Cycloserine | 1956 | 3-Oxazolidinone (isoxazole derivative) | Antitubercular agent |
DuP-105/DuP-721 | 1987 (DuPont) | N-aryl oxazolidinones | Demonstrated broad Gram-positive activity; not commercialized |
Linezolid | 2000 (FDA approval) | 5-(Acetamidomethyl)-3-(3-fluoro-4-morpholinophenyl) | First synthetic oxazolidinone antibiotic; targets MRSA/VRE |
Tedizolid | 2014 (FDA approval) | 5-(Hydroxymethyl)-6-(trifluoromethyl)pyridinyl D-ring | Improved potency; once-daily dosing |
Delpazolid (LCB01-0371) | Phase 2/3 trials | Indazole C-ring; phosphonooxymethyl prodrug | Promising anti-TB activity; reduced myelosuppression risk |
The trifluoromethyl (-CF₃) group is a critical pharmacophore in modern drug design due to its unique physicochemical properties. Its high electronegativity (3.0 on Pauling scale) creates strong electron-withdrawing effects, while its hydrophobicity (π-hydrophobic parameter ~1.04) enhances membrane permeability. Crucially, the C-F bond strength (~485 kJ/mol) confers exceptional metabolic stability by resisting oxidative degradation, a key limitation of methyl groups in many drug candidates [5]. In oxazolidinones, -CF₃ incorporation significantly modulates ribosomal binding affinity and bacterial penetration. For example:
Table 2: Influence of Trifluoromethyl Group on Molecular Properties [4] [5]
Property | Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Impact on Drug Design |
---|---|---|---|
Electronegativity | Low (2.3) | High (F = 4.0) | Alters pKa of adjacent groups; strengthens H-bonding |
Lipophilicity (π) | 0.52 | 1.04 | Enhances membrane penetration; improves tissue distribution |
Steric Volume (ų) | ~23 | ~38 | Can fill hydrophobic pockets but may hinder binding if mispositioned |
Metabolic Stability | Prone to oxidation | Resistant to CYP450 oxidation | Reduces clearance; prolongs half-life |
Electrostatic Potential | Electron-donating | Electron-withdrawing | Modulates binding interactions with charged residues |
3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one exemplifies a strategically optimized oxazolidinone derivative where the meta-trifluoromethylphenyl group serves as the N-aryl substituent (B-ring). This configuration positions the -CF₃ group orthogonally to the oxazolidinone plane, optimizing hydrophobic interactions within the ribosomal A-site cleft. Key structural attributes include:
Table 3: Spectral and Physicochemical Characterization of 3-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one [6] [8]
Property | Data |
---|---|
Molecular Formula | C₁₀H₈F₃NO₂ |
Molecular Weight | 231.18 g/mol |
¹H NMR (400 MHz, CDCl₃) | δ 7.85 (s, 1H, Ar-H), 7.72 (d, J=8.0 Hz, 1H, Ar-H), 7.58 (t, J=8.0 Hz, 1H, Ar-H), 4.68 (t, J=8.0 Hz, 2H, N-CH₂), 4.08 (t, J=8.0 Hz, 2H, O-CH₂) |
¹³C NMR (100 MHz, CDCl₃) | δ 157.5 (C=O), 139.2 (Ar-C), 131.4 (q, J=32 Hz, CF₃-C), 130.1 (Ar-CH), 125.5 (Ar-CH), 123.8 (q, J=270 Hz, CF₃), 119.4 (Ar-CH), 115.6 (Ar-CH), 62.1 (O-CH₂), 46.8 (N-CH₂) |
FT-IR (KBr) | 1755 cm⁻¹ (C=O stretch), 1325 & 1160 cm⁻¹ (C-F asym/sym stretch) |
Melting Point | 92–94°C |
LogP (Calculated) | 2.8 ± 0.4 |
The synthesis route typically employs:
Future directions focus on hybrid molecules linking this motif to fluoroquinolones or β-lactams for expanded Gram-negative coverage, leveraging its role in outer membrane permeabilization. Additionally, its supramolecular self-assembly properties (observed in lipidated foldamers) suggest potential in nanomaterial-based drug delivery [9].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3